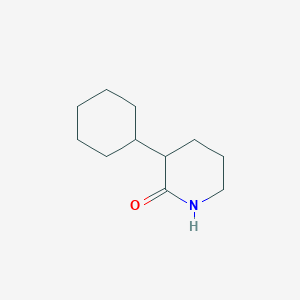

3-Cyclohexylpiperidin-2-one

Description

3-Cyclohexylpiperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atomsThis compound is of significant interest in various fields, including medicinal chemistry, organic synthesis, and industrial applications .

Properties

IUPAC Name |

3-cyclohexylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAPIRKENYRKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90789897 | |

| Record name | 3-Cyclohexylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90789897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50549-23-0 | |

| Record name | 3-Cyclohexylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90789897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with a suitable carbonyl compound, followed by cyclization, can yield 3-Cyclohexylpiperidin-2-one. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of 3-Cyclohexylpiperidin-2-one may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Cyclohexylpiperidin-2-one serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to be modified into derivatives with potential therapeutic effects. For instance, it has been investigated for its role in developing novel opioid receptor ligands, which are crucial for pain management therapies .

Biological Studies

The compound is utilized in biological research to study the mechanisms of nitrogen-containing heterocycles. Its interactions with biological molecules can influence enzyme activity and receptor function, providing insights into cellular signaling pathways.

Mechanism of Action:

The nitrogen atom in the piperidine ring can form hydrogen bonds with biological targets, enhancing its lipophilicity and allowing it to penetrate lipid membranes effectively. This property is critical for modulating the activity of various proteins involved in cellular processes.

Case Studies

-

Opioid Receptor Research:

A study explored the ligand recognition features of 3-Cyclohexylpiperidin-2-one derivatives at opioid receptors. The research highlighted how modifications to the compound could enhance binding affinity and selectivity for different opioid receptor subtypes, which is vital for developing safer analgesics . -

Pharmacological Characterization:

In vitro pharmacological studies have characterized the binding affinities of 3-Cyclohexylpiperidin-2-one derivatives at various receptors. These studies revealed that specific structural modifications could improve therapeutic profiles while minimizing side effects associated with non-selective receptor activation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceutical compounds | Potential for novel opioid ligands |

| Biological Research | Study of nitrogen heterocycles and their biological interactions | Insights into enzyme and receptor activity |

| Pharmacology | Characterization of binding affinities at various receptors | Enhanced selectivity through modifications |

Mechanism of Action

The mechanism of action of 3-Cyclohexylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simpler analog without the cyclohexyl group.

Cyclohexylamine: Contains the cyclohexyl group but lacks the piperidine ring.

N-Methylpiperidine: A piperidine derivative with a methyl group instead of a cyclohexyl group

Uniqueness

3-Cyclohexylpiperidin-2-one is unique due to the presence of both the piperidine ring and the cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications. The cyclohexyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .

Biological Activity

3-Cyclohexylpiperidin-2-one (CHP) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

3-Cyclohexylpiperidin-2-one is characterized by a piperidine ring with a cyclohexyl group attached at the nitrogen atom. Its molecular formula is , and it has a molecular weight of 165.26 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of CHP can be attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. Studies indicate that CHP may inhibit the reuptake of dopamine, similar to other known psychoactive substances, which could lead to increased extracellular dopamine levels in the brain. This mechanism is crucial for understanding its potential effects on mood and behavior.

Biological Activities

-

Neuropharmacological Effects :

- CHP has been shown to exhibit stimulant-like effects in animal models, suggesting potential applications in treating conditions such as depression or ADHD.

- It may also have neuroprotective properties, which are critical in the context of neurodegenerative diseases.

-

Antimicrobial Activity :

- Preliminary studies indicate that CHP derivatives possess antimicrobial properties against specific bacterial strains. This opens avenues for developing new antibiotics based on its structure.

-

Anticancer Potential :

- Research into CHP's derivatives has revealed cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Neuropharmacological Assessment

A study examined the effects of CHP on locomotor activity in rodents. The results indicated that doses of CHP significantly increased activity levels compared to controls, suggesting stimulant properties akin to those of amphetamines. Behavioral tests demonstrated that CHP could substitute for cocaine in drug discrimination tasks, indicating its potential as a recreational drug but also raising concerns about addiction.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains showed that certain derivatives of CHP exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that could be further explored for therapeutic use.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Relevant Studies |

|---|---|---|

| Neuropharmacological | Stimulant-like effects | , |

| Antimicrobial | Effective against S. aureus | |

| Anticancer | Cytotoxicity in HCT116 cells | , |

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Cyclohexylpiperidin-2-one | HCT116 | 15.5 |

| CHP Derivative A | MCF7 | 12.3 |

| CHP Derivative B | HUH7 | 10.1 |

Research Findings

Recent research highlights the need for further investigation into the pharmacokinetics and long-term effects of CHP and its derivatives. While initial findings are promising, understanding the full spectrum of biological activity will require comprehensive studies involving various models and conditions.

Q & A

Q. What criteria from the FINER model ensure the feasibility of long-term stability studies on 3-cyclohexylpiperidin-2-one?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.